Ethyl 6-ethoxy-2-hydroxybenzoate

Physical Chemistry Solid-State Properties Crystallization

Ethyl 6-ethoxy-2-hydroxybenzoate (CAS 154364-61-1) is a critical positional isomer for salicylic acid derivative research. Its distinct 6-ethoxy substitution yields a well-defined 60°C melting point, enabling reproducible solid-state chemistry, polymorphism screening, and co-crystal engineering. Unlike the 5-ethoxy isomer, this compound ensures thermal consistency and analytical specificity in HPLC, GC-MS, and NMR method validation. Ideal for medicinal chemistry SAR programs and NSAID candidate development, it is available as a high-purity research chemical. Ensure experimental accuracy—select the correct isomer for your workflow.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 154364-61-1
Cat. No. B129883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-ethoxy-2-hydroxybenzoate
CAS154364-61-1
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1C(=O)OCC)O
InChIInChI=1S/C11H14O4/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3
InChIKeyRWBODKGPEZVFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-ethoxy-2-hydroxybenzoate (CAS 154364-61-1): Technical Profile for Scientific Procurement


Ethyl 6-ethoxy-2-hydroxybenzoate (CAS 154364-61-1), also known as ethyl 2-ethoxy-6-hydroxybenzoate, is an aromatic ester belonging to the salicylic acid derivative family [1]. It has a molecular formula of C11H14O4 and a molecular weight of 210.23 g/mol [1]. This compound is a solid at room temperature, with a reported melting point of 60 °C . It is primarily offered as a research chemical, with typical commercial purity being 95% .

Why Ethyl 6-ethoxy-2-hydroxybenzoate Cannot Be Interchanged with Closely Related Analogs


Even minor positional isomerism in substituted aromatic esters can lead to quantifiable differences in key physical properties that are critical for research reproducibility, formulation, and purification processes . These differences arise from altered intermolecular forces and crystal packing energies. Therefore, substituting the 6-ethoxy isomer with a closely related analog like the 5-ethoxy isomer may lead to unexpected outcomes in experimental workflows due to differences in, for example, its solid-state behavior, which is directly observable through melting point variation [1].

Quantitative Differentiation of Ethyl 6-ethoxy-2-hydroxybenzoate from Key Analogs


Melting Point Comparison with 5-Ethoxy Positional Isomer

The target compound, Ethyl 6-ethoxy-2-hydroxybenzoate, exhibits a distinct melting point compared to its positional isomer, Ethyl 5-ethoxy-2-hydroxybenzoate. The target compound has a reported melting point of 60 °C , whereas the 5-ethoxy isomer melts at a range of 63-67 °C [1]. This quantifiable difference confirms that the 6-ethoxy substitution pattern results in different solid-state interactions compared to the 5-ethoxy pattern.

Physical Chemistry Solid-State Properties Crystallization

Procurement-Driven Application Scenarios for Ethyl 6-ethoxy-2-hydroxybenzoate


As a Specific Salicylic Acid Derivative Building Block

This compound serves as a specific scaffold for chemical synthesis and medicinal chemistry programs, particularly those exploring the structure-activity relationships (SAR) of salicylic acid derivatives [1]. The 6-ethoxy substitution pattern provides a unique spatial and electronic configuration compared to other isomers, which can lead to different downstream synthetic outcomes or biological interactions [1]. Its use as an intermediate in developing non-steroidal anti-inflammatory drug (NSAID) candidates has been noted in technical literature [1].

Physicochemical Property and Formulation Studies

The well-defined and distinct melting point of 60 °C for Ethyl 6-ethoxy-2-hydroxybenzoate makes it a suitable candidate for fundamental studies in solid-state chemistry, including polymorphism screening, co-crystal formation, and formulation development where thermal behavior is a critical quality attribute .

Analytical Method Development and Validation

The compound's specific CAS number (154364-61-1), molecular formula, and unique substitution pattern are essential for developing and validating analytical methods such as HPLC, GC-MS, and NMR spectroscopy . Its use as a reference standard ensures method specificity and accuracy when distinguishing between closely related positional isomers .

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